Benzylammonium iodide

Perovskite solar cells Interface engineering Power conversion efficiency

Benzylammonium iodide (BAI) is the essential baseline reference for perovskite spacer engineering. Unlike PAI, BAI reliably forms a 2D interfacial layer for moisture barrier and defect passivation. It stabilizes α-FAPbI₃, reducing trap density and boosting VOC by +0.05 V. Use BAI as the control to evaluate functionalized derivatives. For 2D/3D heterojunction fabrication and phase-stable FA-based perovskites, BAI is the proven choice before customizing spacer cations.

Molecular Formula C7H10IN
Molecular Weight 235.07 g/mol
Cat. No. B8034516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylammonium iodide
Molecular FormulaC7H10IN
Molecular Weight235.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C[NH3+].[I-]
InChIInChI=1S/C7H9N.HI/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H
InChIKeyPPCHYMCMRUGLHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzylammonium Iodide (BAI): A Foundational Organic Spacer for 2D Perovskite and Interface Engineering in Photovoltaic Procurement


Benzylammonium iodide (BAI, C₆H₅CH₂NH₃I, CAS 45579-91-7) is an arylalkylammonium halide salt that serves as a critical precursor and interface modifier in hybrid perovskite materials . It consists of a benzylammonium cation paired with an iodide anion, and is routinely used to introduce two-dimensional (2D) perovskite phases atop three-dimensional (3D) perovskite absorbers or to construct quasi-2D Ruddlesden–Popper phases . The compound is recognized for its role in defect passivation, phase stabilization of formamidinium lead iodide (α-FAPbI₃), and as a baseline organic spacer against which functionalized derivatives (e.g., halogen- or alkyl-substituted benzylammonium salts) are compared in research and industrial photovoltaic development [1].

Why Benzylammonium Iodide Cannot Be Arbitrarily Replaced with Other Phenylalkylammonium Salts in Solar Cell Fabrication


Procurement decisions for organic ammonium iodide salts in perovskite photovoltaic manufacturing cannot rely on simple functional group substitution because the spacer cation length and electronic structure directly govern interfacial 2D perovskite formation, defect passivation depth, and ultimate device efficiency. Systematic studies have shown that altering the alkyl chain length by even a single –CH₂– group—such as substituting benzylammonium (BAI) for phenylammonium (PAI) or phenethylammonium (PEAI)—results in fundamentally different interfacial layer formation, charge transport resistance, and open-circuit voltage decay behavior [1]. Furthermore, head-to-head comparisons reveal that amidinium-based salts outperform ammonium-based salts with identical aryl groups, and aryl-based cations outperform alkyl-based cations, confirming that in-class substitution without experimental validation introduces significant performance variability [2]. Selecting BAI as a baseline reference compound is therefore essential for establishing controlled, reproducible comparisons when developing next-generation functionalized spacer molecules.

Quantitative Differential Evidence for Benzylammonium Iodide in Perovskite Photovoltaics


Efficiency Differential: BAI vs. PAI and PEAI in Identical MAPbI₃ Device Architectures

In a systematic comparative study using identical device architecture (MAPbI₃ perovskite with Spiro-OMeTAD hole transport layer), benzylammonium iodide (BAI) demonstrated a power conversion efficiency (PCE) of 20.79%, which exceeds that of phenylammonium iodide (PAI) at 19.71% by a relative margin of approximately 5.5% [1]. BAI also outperformed phenethylammonium iodide (PEAI) in this direct head-to-head comparison under identical fabrication conditions. The performance difference correlates with BAI's ability to form a distinct 2D perovskite interfacial layer, whereas PAI yields a structurally different interface layer with altered charge transport properties [2].

Perovskite solar cells Interface engineering Power conversion efficiency

Open-Circuit Voltage Deficit Reduction: BAI Passivation Yields Higher VOC than Unpassivated Baseline

Post-treatment of FAPbI₃ perovskite films with benzylammonium iodide (BnAMI) reduces trap density from 2.53 × 10¹⁶ cm⁻³ to 1.54 × 10¹⁶ cm⁻³, enabling an open-circuit voltage (VOC) increase from 1.11 V to 1.16 V [1]. While PhADI outperforms BnAMI in this study (VOC reaching 1.16 V as well but with superior overall PCE), BnAMI establishes a clear passivation baseline relative to the unpassivated control. The 50 mV VOC gain demonstrates effective suppression of non-radiative recombination at perovskite grain boundaries and interfaces.

Defect passivation Open-circuit voltage Non-radiative recombination

Molecular Structure Differentiation: BAI Spacer Enables Distinct 2D Interface Formation vs. PAI and PEAI

Structural and optical characterization reveals that BAI and PEAI both form identifiable 2D perovskite interfacial layers on MAPbI₃ surfaces upon post-treatment, whereas PAI produces an interface layer with fundamentally different properties that does not conform to a standard 2D perovskite structure [1]. Impedance spectroscopy further confirms that BAI-modified devices exhibit lower charge transport resistance compared to the pristine MAPbI₃ baseline [2]. This differentiation is critical because the presence of a well-defined 2D capping layer confers moisture resistance and enhanced operational stability.

2D/3D perovskite heterojunction Spacer cation engineering Interface characterization

Optimal Application Scenarios for Benzylammonium Iodide Based on Differential Evidence


Benchmark Reference for Comparative Spacer Cation Studies in 2D/3D Perovskite Solar Cells

BAI serves as the established reference compound against which novel functionalized benzylammonium derivatives (e.g., 4-fluoro-, 4-bromo-, 4-CF₃-substituted, or α-methylbenzylammonium salts) are systematically compared in academic and industrial R&D settings . Its well-characterized 2D perovskite-forming behavior, defect passivation capability, and interfacial properties provide a reproducible baseline for evaluating whether structural modifications (halogen substitution, alkyl chain variation, amidinium conversion) yield statistically significant performance improvements. The quantitative efficiency and VOC data available for BAI (20.79% PCE, 1.16 V VOC in standardized device architectures) make it the de facto control for head-to-head spacer engineering studies .

Interface Passivation for MAPbI₃-Based Perovskite Solar Cells Requiring 2D Capping Layer Formation

In MAPbI₃ perovskite solar cell fabrication lines where a 2D perovskite capping layer is required for moisture barrier function and surface defect passivation, BAI is the preferred spacer cation over PAI. Structural evidence confirms that BAI reliably forms a well-defined 2D perovskite interfacial layer, whereas PAI does not, making BAI the more suitable choice for achieving the protective benefits of 2D/3D heterojunction architectures . This scenario is particularly relevant for manufacturers seeking to improve ambient stability without abandoning established MAPbI₃ absorber formulations.

Phase Stabilization of α-FAPbI₃ Perovskite Formulations in Photovoltaic Manufacturing

BAI is employed to stabilize the photoactive cubic α-phase of formamidinium lead iodide (FAPbI₃), preventing the formation of the non-perovskite δ-phase at ambient conditions . This application is directly supported by the defect density reduction and VOC improvement data (trap density reduction from 2.53 × 10¹⁶ cm⁻³ to 1.54 × 10¹⁶ cm⁻³; VOC gain of +0.05 V) observed in FAPbI₃-based devices post-treated with BAI . Procurement of BAI for FAPbI₃ formulation enables access to the higher theoretical efficiency ceiling of FA-based perovskites while mitigating phase-instability limitations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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